molecular formula C20H23ClN2O3S B2530139 1-(2-chlorophenyl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 946270-89-9

1-(2-chlorophenyl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No.: B2530139
CAS No.: 946270-89-9
M. Wt: 406.93
InChI Key: OCQHGELYFAJCEK-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C20H23ClN2O3S and its molecular weight is 406.93. The purity is usually 95%.
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Scientific Research Applications

Nonetheless, exploring related compounds and their roles in scientific research can offer insights into potential applications for similar molecules. For instance, sulfonamide-based compounds have been studied extensively in various contexts, including their role in catalysis, the development of pharmaceuticals, and as ligands in coordination chemistry. These compounds' structural features, such as the sulfonamide group, can significantly impact their physical, chemical, and biological properties, making them subjects of interest in the development of new materials, medicines, and chemical processes.

Methane Generation from CO2

One research avenue related to similar compounds involves the study of methane generation from CO2 using molecular catalysts. A study by J. Nganga et al. (2021) explored rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands for the electrochemical reduction of carbon dioxide to methane and carbon monoxide. These findings highlight the potential of molecularly engineered catalysts in converting CO2 into valuable products, showcasing the broader utility of complex molecular structures in environmental and energy-related applications (Nganga et al., 2021).

Medicinal Chemistry and Biochemical Research

Quinolinyl sulfonamides, such as N-(quinolin-8-yl)methanesulfonamide and N-(5-chloroquinolin-8-yl)methanesulfonamide, were identified as potent inhibitors in biochemical research, particularly against methionine aminopeptidase (MetAP). This study by Min Huang et al. (2006) exemplifies how structural variations in sulfonamide compounds can lead to significant differences in inhibitory activity against specific enzymes, underlying the importance of these compounds in the development of new therapeutic agents (Huang et al., 2006).

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-14(2)12-23-19-9-8-17(11-15(19)7-10-20(23)24)22-27(25,26)13-16-5-3-4-6-18(16)21/h3-6,8-9,11,14,22H,7,10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQHGELYFAJCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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